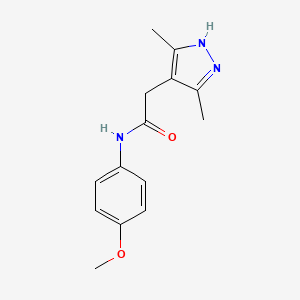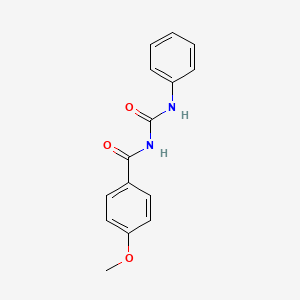![molecular formula C9H12ClN3O3 B5224081 1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol](/img/structure/B5224081.png)
1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol, also known as ACNP, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. ACNP belongs to the class of beta-adrenergic receptor antagonists, which are commonly used as antihypertensive and antiarrhythmic agents.
Mécanisme D'action
The mechanism of action of 1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol involves the competitive inhibition of beta-adrenergic receptors, which are found in the heart, lungs, and other organs. By blocking these receptors, 1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol can reduce the effects of sympathetic nervous system stimulation, such as increased heart rate and blood pressure. 1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol also inhibits the production of cyclic adenosine monophosphate (cAMP), which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol has been shown to have several biochemical and physiological effects, such as reducing the heart rate, blood pressure, and myocardial oxygen demand. It can also increase the coronary blood flow and improve the left ventricular function. 1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Avantages Et Limitations Des Expériences En Laboratoire
1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol has several advantages for lab experiments, such as its high potency and selectivity for beta-adrenergic receptors. It can also be easily synthesized and purified, making it a cost-effective research tool. However, 1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol has some limitations, such as its potential toxicity and side effects. It can also be difficult to administer in vivo, as it requires intravenous injection.
Orientations Futures
For research on 1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol include its use in the treatment of heart failure and sepsis, the development of novel analogs, and investigation of its anti-inflammatory mechanisms.
Méthodes De Synthèse
The synthesis of 1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol involves the reaction of 2-chloro-4-nitroaniline with isopropanolamine in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in water and ethanol. The purity of 1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol can be determined by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol has been studied extensively for its potential applications in the treatment of cardiovascular diseases, such as hypertension and arrhythmia. It has been shown to possess potent beta-adrenergic receptor blocking activity, which can reduce the heart rate and blood pressure. 1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol has also been investigated for its potential use as an anti-inflammatory agent, as it can inhibit the production of inflammatory cytokines.
Propriétés
IUPAC Name |
1-amino-3-(2-chloro-4-nitroanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O3/c10-8-3-6(13(15)16)1-2-9(8)12-5-7(14)4-11/h1-3,7,12,14H,4-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJQJVVJMZHOKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NCC(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine](/img/structure/B5224012.png)
![4-methyl-1-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]piperidine](/img/structure/B5224013.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{[(3S)-2-oxo-3-azepanyl]amino}nicotinamide](/img/structure/B5224014.png)


![N-(4-isopropylphenyl)-1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinamine](/img/structure/B5224031.png)
![3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5224037.png)
![2-(methylthio)-5-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyrimidine](/img/structure/B5224047.png)
![N-(2-methylphenyl)-2-[2-oxo-1-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5224052.png)
![2-[1-(2-cyanoethyl)-1H-benzimidazol-2-yl]-N-(2-nitrobenzyl)acetamide](/img/structure/B5224055.png)
![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl}-N-phenylacetamide](/img/structure/B5224065.png)

